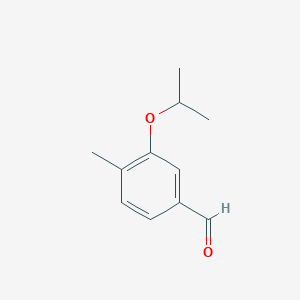

3-Isopropoxy-4-methylbenzaldehyde

Description

Significance of Aryl Aldehydes in Organic Synthesis

Aryl aldehydes, including substituted benzaldehydes, are versatile building blocks in organic synthesis. The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations. These include nucleophilic addition reactions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl aldehydes are key starting materials for the synthesis of a diverse range of more complex molecules, such as pharmaceuticals, agrochemicals, and fragrances. Their importance is underscored by their role in well-known reactions like the Wittig, Grignard, and aldol (B89426) reactions, which are staples in the synthetic organic chemist's toolkit.

Overview of Isopropoxy and Methyl Substituted Aromatic Systems

The presence of isopropoxy (–OCH(CH₃)₂) and methyl (–CH₃) groups on an aromatic ring significantly influences its electronic and steric properties. The isopropoxy group, a bulky alkoxy group, is an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the aromatic pi-system. This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. The methyl group is also an electron-donating group, albeit weaker, through an inductive effect.

The combination of these groups on a benzaldehyde (B42025) molecule can modulate the reactivity of both the aromatic ring and the aldehyde functional group. The electron-donating nature of these substituents can affect the electrophilicity of the carbonyl carbon in the aldehyde group. quora.com

Scope and Research Trajectories Pertaining to 3-Isopropoxy-4-methylbenzaldehyde

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential areas of investigation. The unique substitution pattern, with an isopropoxy group at the 3-position and a methyl group at the 4-position, presents an interesting case for studying the interplay of steric and electronic effects on the reactivity of the benzaldehyde core. Research on this compound could explore its utility as an intermediate in the synthesis of novel compounds with potential applications in materials science or as biologically active molecules. The study of its chemical reactions would provide valuable data on how this specific substitution pattern directs further chemical transformations.

Due to the limited direct data on this compound, some properties are inferred from structurally related compounds.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 3-Isopropoxy-4-methoxybenzaldehyde (B1269121) sigmaaldrich.com | 4-Methylbenzaldehyde nih.govnist.gov |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₃ sigmaaldrich.com | C₈H₈O nist.gov |

| Molecular Weight | 178.23 g/mol | 194.23 g/mol sigmaaldrich.com | 120.15 g/mol nih.gov |

| Appearance | Likely a liquid or low-melting solid | Solid sigmaaldrich.com | Colorless liquid nih.gov |

| Boiling Point | Not available | Not available | 204-205 °C nih.gov |

| Melting Point | Not available | Not available | -6 °C nih.gov |

| CAS Number | Not assigned | 34123-66-5 sigmaaldrich.com | 104-87-0 nist.gov |

Table 2: Spectroscopic Data of Related Compounds

| Compound | 1H NMR (CDCl₃, δ in ppm) | 13C NMR (CDCl₃, δ in ppm) | IR (cm⁻¹) |

| 4-Methylbenzaldehyde | 9.97 (s, 1H), 7.78 (d, 2H), 7.35 (d, 2H), 2.44 (s, 3H) nih.gov | 191.9, 145.5, 134.4, 129.8, 129.7, 21.8 nih.gov | 2820, 2730 (C-H, aldehyde), 1705 (C=O) nist.gov |

| 3-Methoxybenzaldehyde | 9.98 (s, 1H), 7.51-7.43 (m, 2H), 7.29-7.24 (m, 1H), 3.86 (s, 3H) | 192.2, 160.2, 137.9, 129.9, 123.5, 121.8, 112.1, 55.4 | Not available |

| 4-Methoxybenzaldehyde | 9.88 (s, 1H), 7.84 (d, 2H), 6.98 (d, 2H), 3.88 (s, 3H) nist.gov | 190.8, 164.6, 131.9, 130.1, 114.2, 55.5 nist.gov | 2840, 2740 (C-H, aldehyde), 1685 (C=O) nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)13-11-6-10(7-12)5-4-9(11)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKBBYQIMCAOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281622 | |

| Record name | 4-Methyl-3-(1-methylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532965-71-2 | |

| Record name | 4-Methyl-3-(1-methylethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532965-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(1-methylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Isopropoxy 4 Methylbenzaldehyde

Classical Synthetic Approaches

The traditional synthesis of 3-Isopropoxy-4-methylbenzaldehyde often relies on well-established organic reactions that have been refined over decades. These methods, while effective, may involve harsh conditions or the use of stoichiometric and sometimes hazardous reagents.

Electrophilic Aromatic Formylation Strategies

Electrophilic aromatic formylation introduces a formyl group (-CHO) onto an aromatic ring. For the synthesis of this compound, the starting material would typically be 2-isopropoxy-1-methylbenzene. The isopropoxy group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The combined directing effects would favor formylation at the position para to the isopropoxy group, which is also ortho to the methyl group, to yield the desired product.

Several classical formylation reactions could be employed:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org The reaction proceeds through an electrophilic iminium ion which attacks the aromatic ring. chemistrysteps.com Subsequent hydrolysis of the resulting intermediate yields the aldehyde. chemistrysteps.com This method is generally mild and effective for activated substrates.

Gattermann-Koch Reaction: This method involves the use of carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as cuprous chloride. byjus.comyoutube.com It generates a reactive formyl cation electrophile. byjus.comvaia.com However, the Gattermann-Koch reaction is typically not suitable for phenolic ethers. byjus.comwikipedia.org A modification, the Gattermann reaction, uses hydrogen cyanide and a Lewis acid, but the high toxicity of HCN limits its use. wikipedia.org

Duff Reaction: The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid, usually to formylate phenols. wikipedia.org The reaction mechanism involves the formation of an iminium ion intermediate from hexamine, which then acts as the electrophile. wikipedia.org Formylation generally occurs at the ortho position to the hydroxyl group, but para-substitution is possible if the ortho positions are blocked. wikipedia.org

Table 1: Comparison of Classical Formylation Strategies

| Reaction | Formylating Agent | Catalyst/Reagent | Substrate Scope | Key Features |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF/POCl₃ | None | Electron-rich aromatics | Mild conditions, versatile chemistrysteps.comorganic-chemistry.org |

| Gattermann-Koch | CO/HCl | AlCl₃/CuCl | Benzene (B151609), alkylbenzenes | High pressure, not for phenols/ethers byjus.comnih.gov |

| Duff Reaction | Hexamine | Acid | Phenols | Primarily ortho-formylation wikipedia.org |

Oxidation of Corresponding Aromatic Methyl or Alcohol Derivatives

A common and direct route to this compound is the oxidation of the corresponding alcohol, (3-isopropoxy-4-methylphenyl)methanol (B14017488). This precursor can be synthesized from commercially available starting materials. The oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidizing agent to prevent over-oxidation to the carboxylic acid.

Common methods for this transformation include:

Swern Oxidation: This method employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.org The Swern oxidation is known for its mild reaction conditions and high yields, making it suitable for sensitive substrates. wikipedia.org A significant drawback is the production of the malodorous byproduct, dimethyl sulfide. organic-chemistry.org

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium-based oxidizing agent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane. libretexts.org

Nucleophilic Aromatic Substitution Routes from Halogenated Precursors

Nucleophilic aromatic substitution (SNAᵣ) provides another pathway to introduce the isopropoxy group. This can be achieved by reacting a suitable precursor with an isopropoxide source.

Key strategies include:

Reaction of a Halogenated Benzaldehyde (B42025): Starting with a precursor such as 3-fluoro-4-methylbenzaldehyde, the fluorine atom can be displaced by sodium or potassium isopropoxide. The presence of the electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack. walisongo.ac.idresearchgate.net These reactions are often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. walisongo.ac.id

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. wikipedia.orgorganic-chemistry.org In this case, a precursor like 3-bromo-4-methylbenzaldehyde (B184093) could be reacted with isopropanol (B130326) in the presence of a copper catalyst and a base. wikipedia.orgnih.gov While traditionally requiring harsh conditions, modern modifications with soluble copper catalysts and ligands have improved the reaction's scope and mildness. wikipedia.org

Modern and Sustainable Synthetic Innovations

Catalytic Pathways for Selective Production

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and often providing higher selectivity under milder conditions.

Palladium-Catalyzed C-O Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. A suitable aryl halide or triflate precursor could be coupled with isopropanol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to form the desired ether linkage.

Copper-Catalyzed Ullmann-Type Reactions: As mentioned earlier, modern Ullmann-type reactions utilize catalytic amounts of copper with various ligands to facilitate the coupling of aryl halides with alcohols under milder conditions than the classical approach. nih.govrsc.org This offers a more sustainable alternative to the traditional stoichiometric copper-mediated reactions.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. rsc.org

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a key aspect of green chemistry. rsc.orgresearchgate.net For the synthesis of this compound, exploring solvents like water, supercritical CO₂, or bio-based solvents could significantly reduce the environmental footprint of the process. rsc.orgresearchgate.net For instance, certain oxidations can be performed in aqueous media. nih.gov

Phase-Transfer Catalysis (PTC): PTC can enhance the efficiency of reactions involving reactants in different phases, such as the nucleophilic substitution of a water-insoluble aryl halide with an aqueous solution of an alkoxide. crdeepjournal.orgwikipedia.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile into the organic phase, accelerating the reaction and often allowing for milder conditions and reduced solvent usage. wikipedia.orgjetir.orgoperachem.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. mdpi.comdntb.gov.ua For instance, alcohol dehydrogenases or oxidases could be employed for the selective oxidation of (3-isopropoxy-4-methylphenyl)methanol to the corresponding aldehyde. jeffleenovels.com Amine oxidases can also be used to convert primary amines to aldehydes under environmentally friendly conditions. nih.gov Biocatalytic approaches can significantly reduce waste and avoid the use of toxic heavy metal oxidants. jeffleenovels.comscispace.com

Chemo- and Regioselective Synthesis Development

The synthesis of this compound relies on strategic chemical transformations that control both chemoselectivity and regioselectivity to achieve the desired molecular architecture. A primary and highly effective method for its preparation involves the selective O-alkylation of a precursor molecule, 3-hydroxy-4-methylbenzaldehyde (B1330486). This approach is favored due to the ready availability of the starting material and the high efficiency of the Williamson ether synthesis for this particular transformation.

The core of this synthetic strategy is the selective reaction at the hydroxyl group while leaving the aldehyde functional group intact. This represents a key challenge in chemoselectivity, as aldehydes can be sensitive to the basic conditions often employed in O-alkylation reactions. However, by carefully selecting the base and reaction conditions, the nucleophilicity of the phenolic hydroxyl group can be enhanced to preferentially attack the alkylating agent, leaving the aldehyde group untouched.

Regioselectivity is inherently controlled by the substitution pattern of the starting material, 3-hydroxy-4-methylbenzaldehyde (CAS 57295-30-4). In this molecule, the hydroxyl and methyl groups are positioned at the 3 and 4 positions respectively, directing the introduction of the isopropoxy group to the desired location on the benzene ring.

A general and effective procedure for the selective O-alkylation of a hydroxybenzaldehyde, which can be adapted for this synthesis, involves the use of an alkyl halide in the presence of a mild base. mdpi.com For the synthesis of this compound, this would involve reacting 3-hydroxy-4-methylbenzaldehyde with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the nucleophilic substitution. The use of a base like sodium bicarbonate or potassium carbonate is crucial. These bases are strong enough to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, but are generally not strong enough to promote side reactions involving the aldehyde group, thus ensuring high chemoselectivity. The addition of a catalyst, such as sodium iodide, can further enhance the reaction rate when using alkyl bromides or chlorides by an in-situ halogen exchange to the more reactive iodide. mdpi.com

This method demonstrates a robust and selective pathway to this compound, highlighting the principles of modern synthetic organic chemistry where control over reactivity and selectivity is paramount.

Table 1: Proposed Chemo- and Regioselective Synthesis of this compound

| Reactant | Reagents | Solvent | Product | Selectivity Principle |

| 3-Hydroxy-4-methylbenzaldehyde | 1. Isopropyl bromide (or iodide)2. Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | This compound | Chemoselectivity: The mild base selectively deprotonates the phenolic -OH group over the aldehyde, which remains unreactive.Regioselectivity: The position of the isopropoxy group is predetermined by the location of the hydroxyl group on the starting material. |

Chemical Reactivity and Transformative Chemistry of 3 Isopropoxy 4 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is the most reactive site for many chemical transformations of 3-isopropoxy-4-methylbenzaldehyde. Its electrophilic carbonyl carbon and the adjacent acidic α-hydrogen (if present) are key to its reactivity.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The partially positive carbon atom of the carbonyl group is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen, in the presence of a base. wikipedia.org this compound can react with ketones, such as acetone, in a Claisen-Schmidt condensation to form β-hydroxy ketones, which can then dehydrate to yield α,β-unsaturated ketones. magritek.com These reactions are often catalyzed by bases like sodium hydroxide. wikipedia.org

Wittig Reaction: The Wittig reaction provides a versatile method for synthesizing alkenes from aldehydes and ketones. lumenlearning.combyjus.comlibretexts.org In this reaction, this compound would react with a phosphorus ylide (Wittig reagent), such as one prepared from triphenylphosphine (B44618) and an alkyl halide, to produce an alkene and triphenylphosphine oxide. lumenlearning.commasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring that subsequently decomposes to the final products. masterorganicchemistry.com

Knoevenagel Condensation: This condensation reaction occurs between an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. For this compound, this reaction would lead to the formation of a new carbon-carbon double bond.

The aldehyde group of this compound can be readily reduced to a primary alcohol or completely to a methyl group.

Reduction to Alcohols: A variety of reducing agents can accomplish the conversion of the aldehyde to a primary alcohol, (3-isopropoxy-4-methylphenyl)methanol (B14017488). Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com Another notable method is the Meerwein-Ponndorf-Verley (MPV) reduction, which employs aluminum isopropoxide as the reducing agent. acs.orgdoubtnut.com

Reduction to Hydrocarbons: Complete reduction of the aldehyde group to a methyl group, yielding 1-isopropoxy-2-methyl-4-methylbenzene, can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 3-isopropoxy-4-methylbenzoic acid. This transformation can be carried out using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O) as in the Tollens' test. Aldehydes can also be oxidized to esters in a single step. nih.gov

Acetal Formation: Aldehydes react with alcohols in the presence of an acid catalyst to form acetals. youtube.comyoutube.com This reaction is often used to protect the aldehyde group during other chemical transformations. ymerdigital.com For this compound, reaction with two equivalents of an alcohol, such as methanol (B129727), would yield 1-(dimethoxymethyl)-3-isopropoxy-4-methylbenzene. The reaction is reversible and driven to completion by removing water. youtube.comgoogleapis.com

Imine Formation: The reaction of this compound with a primary amine leads to the formation of an imine (also known as a Schiff base). ambeed.com This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the carbon-nitrogen double bond. ambeed.comnih.gov

Transformations Involving the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound direct the position of further substitution reactions.

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. msu.edu The isopropoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. The methyl group is also an activating, ortho-, para-directing group. The aldehyde group, however, is a deactivating, meta-directing group. youtube.com

The directing effects of the existing substituents will govern the position of incoming electrophiles. The powerful activating and directing influence of the isopropoxy and methyl groups will likely dominate over the deactivating effect of the aldehyde. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the activating groups.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr3 or AlCl3. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. youtube.com

Metal-Catalyzed Cross-Coupling Reactions of Derived Halides

The aromatic ring of this compound can be halogenated to produce aryl halides, which are versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. The positions on the aromatic ring most susceptible to electrophilic halogenation are ortho and meta to the activating isopropoxy and methyl groups. Once halogenated, these derivatives can undergo a variety of coupling reactions.

Prominent examples of such transformations include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These palladium-catalyzed reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. A halogenated derivative of this compound could react with various boronic acids to form biaryl compounds.

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene. This would allow for the introduction of vinyl groups onto the aromatic ring of a halogenated this compound derivative.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It provides a powerful method for synthesizing arylamines from the corresponding halo-derivatives of this compound. Current time information in Bangalore, IN.researchgate.net

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions of a Hypothetical 5-Bromo-3-isopropoxy-4-methylbenzaldehyde Derivative

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-3-isopropoxy-4-methylbenzaldehyde |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Styryl-3-isopropoxy-4-methylbenzaldehyde |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-(Phenylamino)-3-isopropoxy-4-methylbenzaldehyde |

Modifications of the Isopropoxy and Methyl Substituents

The isopropoxy and methyl groups of this compound are also amenable to a range of chemical modifications, allowing for further functionalization of the molecule.

The isopropoxy group, being an ether, can be cleaved under strongly acidic conditions, typically with hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI). jocpr.comresearchgate.netmdpi.comuzh.ch The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. jocpr.commdpi.com Since the isopropoxy group is a secondary ether, the cleavage can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the specific reaction conditions. jocpr.comuzh.ch Cleavage would yield 3-hydroxy-4-methylbenzaldehyde (B1330486) and 2-halopropane.

Ether exchange reactions, while less common, could potentially be achieved under specific catalytic conditions, allowing for the substitution of the isopropoxy group with other alkoxy groups.

Table 2: Ether Cleavage of this compound

| Reagent | Reaction Conditions | Products |

| HBr (conc.) | Reflux | 3-Hydroxy-4-methylbenzaldehyde and 2-bromopropane (B125204) |

| HI (conc.) | Reflux | 3-Hydroxy-4-methylbenzaldehyde and 2-iodopropane |

The methyl group attached to the aromatic ring is a benzylic position, making it susceptible to both oxidation and halogenation reactions.

Benzylic Halogenation: The most common method for benzylic halogenation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. researchgate.netncert.nic.in This reaction proceeds via a free-radical mechanism to selectively brominate the benzylic carbon, yielding 3-isopropoxy-4-(bromomethyl)benzaldehyde. This product is a valuable intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid under various conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can achieve this transformation. Given that the molecule already possesses an aldehyde group, which is also susceptible to oxidation, careful selection of reaction conditions would be necessary to achieve selective oxidation of the methyl group. More controlled oxidation methods could potentially yield the corresponding alcohol or aldehyde, though the latter would result in a dialdehyde (B1249045) derivative. The oxidation of the methyl group to a carboxylic acid would produce 3-isopropoxy-4-formylbenzoic acid.

Table 3: Functionalization of the Methyl Group of this compound

| Reaction Type | Reagent | Reaction Conditions | Product |

| Benzylic Halogenation | N-Bromosuccinimide (NBS) | CCl₄, light (hν) | 3-Isopropoxy-4-(bromomethyl)benzaldehyde |

| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | Basic, heat, then acid workup | 3-Isopropoxy-4-formylbenzoic acid |

Role in Advanced Organic Synthesis and Materials Science Precursors

Intermediate in the Synthesis of Complex Organic Structures

As a substituted benzaldehyde (B42025), 3-Isopropoxy-4-methylbenzaldehyde serves as a critical intermediate in the construction of more complex organic molecules. The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations. These include, but are not limited to, nucleophilic additions, Wittig reactions, and reductive aminations, which are fundamental steps for elaborating the carbon skeleton and introducing new functional groups.

The isopropoxy and methyl substituents on the aromatic ring influence the reactivity of the aldehyde group and provide specific points for further chemical modification. This allows chemists to design and execute synthetic routes to target molecules with high precision, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Precursor for Advanced Polymer Monomers and Functional Materials

The chemical architecture of this compound makes it a suitable precursor for the synthesis of specialized polymer monomers. The aldehyde functionality can be transformed into other groups, such as vinyl or acrylic moieties, which are capable of polymerization. The resulting polymers can possess unique properties imparted by the isopropoxy and methyl groups, such as enhanced thermal stability, specific solubility characteristics, or tailored refractive indices.

Furthermore, this compound can be used to create functional materials where the benzaldehyde group is used to immobilize the molecule onto a surface or to participate in the formation of a larger supramolecular assembly. These materials can find applications in areas like sensor technology, custom optical devices, and advanced coatings.

Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a valuable building block for synthesizing a variety of heterocyclic systems.

The aldehyde group can react with dinucleophiles in condensation reactions to form a wide range of heterocyclic rings. For instance, reactions with hydrazines can yield pyrazoles, with hydroxylamine (B1172632) can lead to isoxazoles, and with amidines can produce pyrimidines. The isopropoxy and methyl groups on the resulting heterocyclic structure can further be modified, allowing for the fine-tuning of the molecule's biological activity or material properties. This versatility makes this compound a key starting material for the discovery of new drugs and functional organic materials.

Following a comprehensive search for scientific data, it has been determined that publicly available, detailed experimental spectroscopic and analytical results for the specific chemical compound “this compound” are not present in the referenced literature.

The execution of the requested article, which requires in-depth, scientifically accurate data for advanced analytical techniques such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), WaterLOGSY, and ESI-MS, is contingent upon the availability of this specific information. As no verifiable experimental data for "this compound" could be located through the search, the generation of the specified content focusing solely on this compound cannot be completed at this time.

Information is available for structurally related compounds, such as 3-isopropoxy-4-methoxybenzaldehyde (B1269121) and 4-methylbenzaldehyde, but this does not meet the explicit requirement of the request to focus exclusively on this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of 3-Isopropoxy-4-methylbenzaldehyde. Unlike low-resolution mass spectrometry, HRMS provides the high accuracy necessary to confirm the elemental composition of a molecule. measurlabs.com This technique is particularly useful for distinguishing between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C₁₁H₁₄O₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of precision provides strong evidence for the compound's identity. The sample for HRMS analysis is typically dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and may be ionized using techniques like electrospray ionization (ESI) before being introduced into the mass analyzer. measurlabs.com

Table 1: Theoretical Mass Data for this compound

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. For instance, the NIST WebBook contains GC data for related compounds like 3-methylbenzaldehyde (B113406), which provides a reference for the expected chromatographic behavior. nist.gov

High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, particularly for less volatile or thermally sensitive compounds. measurlabs.com In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid adsorbent (stationary phase). The separation is based on the compound's interaction with the stationary phase. By carefully selecting the mobile and stationary phases, a high degree of separation can be achieved, allowing for the accurate determination of the purity of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of chemical reactions. sigmaaldrich.comumich.edulibretexts.org In the synthesis of this compound, TLC can be used to track the disappearance of starting materials and the appearance of the product. libretexts.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina. umich.edu The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation. umich.edu The position of the spots can be visualized under UV light or by using a staining agent. rochester.edu

A key parameter in TLC is the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the compound's structure, the adsorbent, and the solvent system. By comparing the Rf value of the product spot with that of a known standard of this compound, one can confirm the formation of the desired compound. The use of a "cospot," where the reaction mixture and the starting material are spotted in the same lane, is a common practice to differentiate the product from the reactant, especially when their Rf values are similar. rochester.edu

Table 2: Typical Parameters in TLC Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum shows the absorption of radiation as a function of wavenumber. For this compound, characteristic IR absorption bands would be expected for the aldehyde C=O stretch, the C-H stretches of the aldehyde, alkyl, and aromatic groups, and the C-O stretches of the ether linkage. For comparison, the NIST WebBook provides IR spectra for related benzaldehyde (B42025) derivatives, such as 3-methylbenzaldehyde and 3,4-diethoxybenzaldehyde, which show characteristic peaks for these functional groups. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorption bands due to π → π* transitions of the benzene (B151609) ring and n → π* transitions of the carbonyl group. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. These values are sensitive to the substitution pattern on the benzene ring and can be used to confirm the presence of the chromophoric system in the molecule.

Table 3: Expected Spectroscopic Data for this compound

Compound Index

Table 4: List of Compounds

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy for molecules of this size. A typical DFT study on 3-Isopropoxy-4-methylbenzaldehyde would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. This is often achieved using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good description of electronic structure and energies. nih.gov

From the optimized structure, a wealth of information can be derived. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For substituted benzaldehydes, the HOMO is often distributed over the benzene (B151609) ring and the electron-donating groups, while the LUMO is typically localized on the electron-withdrawing aldehyde group. nih.gov

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions. nih.govresearchgate.net For this compound, the oxygen atom of the carbonyl group would be an electron-rich (nucleophilic) site, while the hydrogen atom of the aldehyde group would be an electron-poor (electrophilic) site. nih.gov This information is invaluable for predicting sites of chemical reactions.

Table 1: Representative DFT-Calculated Properties for a Substituted Benzaldehyde (B42025)

| Property | Representative Value | Significance |

| HOMO-LUMO Gap | ~5 eV | Indicates chemical stability and reactivity. nih.gov |

| Dipole Moment | ~3-5 Debye | Measures the molecule's overall polarity. nih.gov |

| Ionization Potential | Varies | Energy required to remove an electron. |

| Electron Affinity | Varies | Energy released when an electron is added. |

Note: The values in this table are representative for similar benzaldehyde derivatives and are intended for illustrative purposes. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound would typically place the molecule in a simulated solvent box (e.g., water) and solve Newton's equations of motion for all atoms. This allows for the exploration of the molecule's conformational landscape.

A key aspect to investigate for this molecule would be the rotational freedom of the isopropoxy group and the aldehyde group relative to the benzene ring. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This analysis helps in understanding the flexibility of the molecule, which is crucial for its interaction with other molecules, including biological receptors. Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion.

Reaction Pathway Analysis and Transition State Modeling

Understanding how this compound might be synthesized or how it participates in chemical reactions requires an analysis of reaction pathways and the associated transition states. nih.gov For instance, the synthesis of benzaldehydes can involve several steps, and computational methods can be used to model the energy profile of each step. nih.gov

A transition state is a high-energy, transient structure that connects reactants and products. Locating the transition state geometry and calculating its energy (the activation energy) is critical for determining the rate of a reaction. DFT calculations are commonly employed to find these fleeting structures. researchgate.net For reactions involving this compound, such as its oxidation or reduction, transition state modeling can elucidate the detailed mechanism and predict the feasibility of the reaction under different conditions.

In Silico Docking and Ligand Interaction Studies (Methodological Focus)

If this compound is being investigated for potential biological activity, in silico molecular docking is a powerful technique to predict its binding affinity and mode of interaction with a target protein. The process involves computationally placing the molecule (the ligand) into the binding site of a protein receptor and evaluating the best fit. nih.gov

The methodology involves preparing the 3D structures of both the ligand and the receptor. The docking software then samples a large number of possible orientations and conformations of the ligand within the binding site. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

The results of a docking study would reveal the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking with the aromatic ring. For this compound, the carbonyl oxygen could act as a hydrogen bond acceptor, while the aromatic ring and the isopropoxy and methyl groups could engage in hydrophobic and van der Waals interactions. This methodological approach is crucial in the early stages of drug discovery for identifying potential lead compounds. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Catalytic Transformations

There is currently a lack of published research detailing the use of 3-Isopropoxy-4-methylbenzaldehyde in novel catalytic transformations. The development of such transformations would be a fertile ground for future research. Investigations could explore its reactivity in various catalytic systems, including its potential as a substrate in cross-coupling reactions, C-H activation, or asymmetric catalysis. The electronic and steric properties conferred by the isopropoxy and methyl groups could lead to unique reactivity and selectivity profiles compared to other substituted benzaldehydes. Future studies could focus on metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, to synthesize more complex molecules. acs.orgliberty.edugoogle.com

Exploration of Bio-inspired Synthetic Routes

The exploration of bio-inspired synthetic routes for this compound is an area with no specific research to date. Bio-inspired synthesis often focuses on environmentally benign and efficient processes. Future research could investigate enzymatic or chemoenzymatic methods for the synthesis of this compound or its derivatives. This could involve, for example, the use of engineered enzymes to perform selective oxidation or etherification reactions on precursor molecules. Such approaches could offer sustainable alternatives to traditional synthetic methods.

Integration into Flow Chemistry and Automated Synthesis

The integration of the synthesis and subsequent reactions of this compound into flow chemistry and automated synthesis platforms is another unexplored research avenue. Flow chemistry offers numerous advantages, including enhanced safety, better reaction control, and easier scalability. vapourtec.comacs.orgresearchgate.net Future work could focus on developing continuous-flow processes for the production of this compound, which could be particularly beneficial if any of the synthetic steps are hazardous or require precise control of reaction parameters. Furthermore, integrating its synthesis into automated platforms could accelerate the discovery of new derivatives and their applications. vapourtec.com

Advanced Functional Material Development

Currently, there are no published studies on the use of this compound in the development of advanced functional materials. However, the structure of this molecule suggests potential for its incorporation into various material frameworks.

Ligand Structures: The benzaldehyde (B42025) moiety can be a precursor to Schiff bases or other coordination sites, making it a potential building block for ligands in coordination chemistry and catalysis. nih.gov The isopropoxy and methyl groups can tune the steric and electronic properties of such ligands, potentially influencing the catalytic activity and selectivity of the resulting metal complexes.

Supramolecular Assemblies: The aromatic ring and polar functional groups of this compound could enable its participation in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular assemblies. Future research could explore its use as a component in liquid crystals, gels, or other self-assembled materials.

Q & A

Q. What are the recommended synthetic routes for 3-Isopropoxy-4-methylbenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing the isopropoxy group via Williamson ether synthesis, where 4-methyl-3-hydroxybenzaldehyde reacts with isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF or acetone). Temperature (60–80°C) and stoichiometric control of the alkylating agent are critical to avoid over-alkylation. Yields range from 60–85%, with impurities such as unreacted starting material or di-alkylated byproducts requiring purification via silica gel chromatography (ethyl acetate/hexane gradients) .

Q. How can researchers optimize purification methods for this compound to achieve high purity?

Methodological Answer: Post-synthesis purification often combines recrystallization (using ethanol/water mixtures) and column chromatography. Analytical HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS can verify purity (>98%). For trace impurities, preparative TLC with dichloromethane/methanol (95:5) is effective. Purity validation should include ¹H/¹³C NMR to confirm absence of residual solvents or alkylation byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key signals include the aldehyde proton (~10 ppm, singlet), isopropoxy methyl groups (1.2–1.4 ppm, doublet), and aromatic protons (6.8–7.5 ppm, multiplet).

- IR Spectroscopy : Confirm C=O stretch (~1680 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 192 [M]⁺ and fragmentation patterns (e.g., loss of isopropoxy group).

Discrepancies in spectral data across studies may arise from solvent polarity or concentration effects, necessitating standardized reporting conditions .

Advanced Research Questions

Q. How does the steric hindrance of the isopropoxy group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The bulky isopropoxy group at the 3-position reduces electrophilicity of the aldehyde by donating electron density through resonance, slowing nucleophilic attacks (e.g., Grignard reactions). Kinetic studies using DFT calculations or Hammett plots can quantify this effect. Experimental approaches include comparing reaction rates with less hindered analogs (e.g., 4-methoxybenzaldehyde) under identical conditions .

Q. What strategies can mitigate competing side reactions during the synthesis of this compound?

Methodological Answer:

- Temperature Control : Lower temperatures (≤60°C) minimize elimination byproducts.

- Protecting Groups : Temporarily protect the aldehyde with acetals during etherification to prevent oxidation.

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

Side reactions like di-alkylation or aldehyde oxidation (to carboxylic acid) require rigorous monitoring via TLC or in-situ IR .

Q. How do electronic effects of substituents influence the reactivity of this compound in further derivatization?

Methodological Answer: The electron-donating isopropoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration at the 5-position) but deactivates the aldehyde toward nucleophilic addition. Comparative studies using substituent constants (σ⁺ values) and computational models (e.g., Fukui indices) can predict regioselectivity in reactions like aldol condensation or Schiff base formation .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., in ethanol or DMSO) may arise from crystallinity differences or impurities. Standardize measurements via gravimetric analysis (saturation concentration at 25°C) and correlate with Hansen solubility parameters. Advanced techniques like X-ray crystallography can identify polymorphic forms affecting solubility .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The compound is sensitive to light and humidity, which can lead to aldol condensation or hydrolysis of the ether group. Stability studies using accelerated aging (40°C/75% RH) with HPLC monitoring are recommended. Storage in amber vials under nitrogen at –20°C preserves integrity for >12 months .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in the literature?

Methodological Answer: Variations in chemical shifts (e.g., aldehyde proton) often stem from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Replicate experiments under standardized conditions (0.03 M in CDCl₃) and reference to internal standards (TMS). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. Why do synthetic yields vary widely across studies, and how can reproducibility be improved?

Methodological Answer: Yield disparities (50–90%) may result from uncontrolled variables like moisture, catalyst purity, or reaction time. Implement rigorous drying of solvents (molecular sieves), inert atmospheres (N₂/Ar), and real-time monitoring (e.g., in-situ FTIR). Reporting detailed protocols (e.g., equivalents of reagents, heating rates) enhances reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.